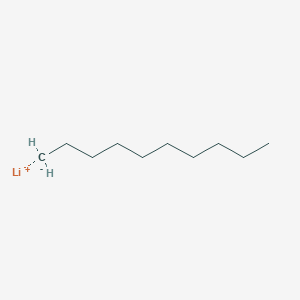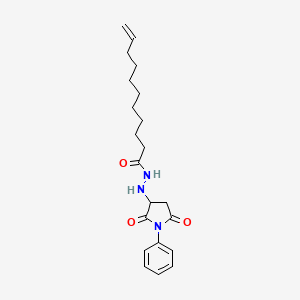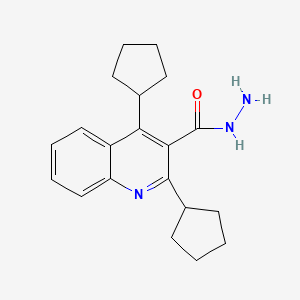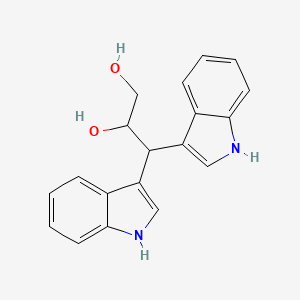
Lithium, decyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, decyl- is a chemical compound that belongs to the class of organolithium reagents These compounds are known for their reactivity and are widely used in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of lithium, decyl- typically involves the reaction of decyl halides with lithium metal. The reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction can be represented as follows:
C10H21X+2Li→C10H21Li+LiX
where ( \text{X} ) is a halogen such as chlorine, bromine, or iodine.
Industrial Production Methods
Industrial production of lithium, decyl- follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactive lithium metal and to ensure the reaction is carried out under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain high-purity lithium, decyl-.
Análisis De Reacciones Químicas
Types of Reactions
Lithium, decyl- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form lithium alkoxides.
Reduction: Can reduce certain organic compounds.
Substitution: Participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically requires oxygen or air.
Reduction: Often involves hydrogen or other reducing agents.
Substitution: Commonly uses halides or other electrophiles.
Major Products Formed
Oxidation: Forms lithium alkoxides.
Reduction: Produces reduced organic compounds.
Substitution: Yields substituted organic compounds.
Aplicaciones Científicas De Investigación
Lithium, decyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological assays and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of lithium, decyl- involves its ability to act as a strong nucleophile and base. It can deprotonate weak acids and participate in nucleophilic addition and substitution reactions. The molecular targets and pathways involved include:
Glycogen Synthase Kinase-3 (GSK-3): Inhibition of this enzyme has been linked to the therapeutic effects of lithium compounds.
Inositol Monophosphatase (IMPA): Another target of lithium, decyl- that plays a role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Lithium dodecyl sulfate: An anionic surfactant used in various applications.
Sodium dodecyl sulfate: Another surfactant with similar properties but different cation.
Uniqueness
Lithium, decyl- is unique due to its specific reactivity and potential applications in organic synthesis and therapeutic research. Its ability to act as a strong nucleophile and base sets it apart from other similar compounds.
Conclusion
Lithium, decyl- is a versatile compound with significant potential in various fields. Its unique properties and reactivity make it a valuable tool in scientific research and industrial applications. Further studies are needed to fully explore its potential and to develop new applications for this interesting compound.
Propiedades
Número CAS |
4416-59-5 |
|---|---|
Fórmula molecular |
C10H21Li |
Peso molecular |
148.2 g/mol |
Nombre IUPAC |
lithium;decane |
InChI |
InChI=1S/C10H21.Li/c1-3-5-7-9-10-8-6-4-2;/h1,3-10H2,2H3;/q-1;+1 |
Clave InChI |
NPXKHZHVMYECIK-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CCCCCCCCC[CH2-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate](/img/structure/B14142926.png)

![(6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate](/img/structure/B14142946.png)
![4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B14142951.png)

![4,4,5,5-Tetramethyl-2-{(1R,2R)-2-[(phenylsulfanyl)methyl]cyclopropyl}-1,3,2-dioxaborolane](/img/structure/B14142955.png)
![(2S,6R)-6-[(3R,5R,10S,12S,13R,14S,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-3-methylideneheptanoic acid](/img/structure/B14142956.png)

![3-[(4-methylphenoxy)methyl]-4-(4-methylphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B14142962.png)


![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]heptanamide](/img/structure/B14142973.png)
![2,2-Dimethyl-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B14142980.png)
![3-propyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B14142988.png)
